molecular formula C12H20ClN5 B12227306 1-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride

1-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride

Cat. No.: B12227306
M. Wt: 269.77 g/mol
InChI Key: JQRFCIAAELXVCV-UHFFFAOYSA-N
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Description

1-(1,5-Dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 1,5-dimethylpyrazole with formaldehyde and a secondary amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents such as chlorine, bromine, or iodine, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and halogenated pyrazole compounds.

Scientific Research Applications

1-(1,5-Dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylpyrazole-4-boronic acid: A boronic acid derivative used in organic synthesis and as a ligand in coordination chemistry.

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with applications in various chemical reactions and as a building block in organic synthesis.

    4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid:

Uniqueness

1-(1,5-Dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activity. Its dual pyrazole moieties provide multiple sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9-11(7-14-16(9)3)5-13-6-12-8-15-17(4)10(12)2;/h7-8,13H,5-6H2,1-4H3;1H

InChI Key

JQRFCIAAELXVCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

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